Dihydrogen aquapentachlororuthenate

Description

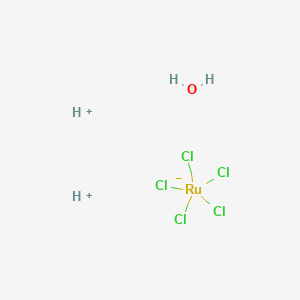

Dihydrogen aquapentachlororuthenate (CAS No. 12051-62-6) is a heterocyclic inorganic compound with the molecular formula Cl₅H₄ORu and a molar mass of 298.37 g/mol . Its IUPAC name, hydron; pentachlororuthenium(2-); hydrate, reflects its structure: a [RuCl₅(H₂O)]²⁻ anion balanced by two hydron (H⁺) ions. The Canonical SMILES representation, [H+].[H+].O.Cl Ru-2(Cl)(Cl)Cl, confirms the aquapentachlororuthenate(III) core, where ruthenium adopts a +3 oxidation state . This compound is typically synthesized via acid-mediated reactions involving ruthenium chloride precursors and is available at 96% purity for research and industrial applications, such as catalysis or materials science .

Properties

CAS No. |

12051-62-6 |

|---|---|

Molecular Formula |

Cl5H4ORu |

Molecular Weight |

298.4 g/mol |

IUPAC Name |

hydron;pentachlororuthenium(2-);hydrate |

InChI |

InChI=1S/5ClH.H2O.Ru/h5*1H;1H2;/q;;;;;;+3/p-3 |

InChI Key |

SLTVLACSWAKRFS-UHFFFAOYSA-K |

Canonical SMILES |

[H+].[H+].O.Cl[Ru-2](Cl)(Cl)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dihydrogen aquapentachlororuthenate can be synthesized through the reaction of ruthenium trichloride with hydrochloric acid and water. The reaction typically involves dissolving ruthenium trichloride in concentrated hydrochloric acid, followed by the addition of water to form the desired complex. The reaction conditions, such as temperature and concentration, can be adjusted to optimize the yield and purity of the compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory-scale preparation. Industrial production would likely involve larger-scale reactions with careful control of reaction parameters to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Dihydrogen aquapentachlororuthenate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.

Reduction: It can be reduced to lower oxidation states or even to metallic ruthenium.

Substitution: Ligands such as chloride or water can be substituted with other ligands, leading to the formation of different coordination complexes.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or hydrazine can be used.

Substitution: Ligand exchange reactions can be carried out using various ligands like phosphines, amines, or other halides under controlled conditions.

Major Products Formed

Oxidation: Higher oxidation state ruthenium complexes.

Reduction: Lower oxidation state ruthenium complexes or metallic ruthenium.

Substitution: New coordination complexes with different ligands.

Scientific Research Applications

Dihydrogen aquapentachlororuthenate has several scientific research applications:

Catalysis: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.

Materials Science: The compound is studied for its potential use in the development of advanced materials with unique properties.

Biological Applications: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with biological molecules.

Analytical Chemistry: It is used in the determination of trace amounts of metals in solutions through various analytical techniques.

Mechanism of Action

The mechanism of action of dihydrogen aquapentachlororuthenate involves its ability to interact with various molecular targets. In catalysis, the compound can facilitate the transfer of electrons or hydrogen atoms, thereby accelerating chemical reactions. In biological systems, it can interact with DNA, proteins, and other biomolecules, potentially leading to therapeutic effects such as anticancer activity. The exact pathways and molecular targets depend on the specific application and conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Potassium Aquapentachlororuthenate(III) Dimer

Structure and Properties: Potassium aquapentachlororuthenate(III) dimer (e.g., K₂[Ru₂Cl₁₀(H₂O)₂]) is a high-purity derivative (99.95–99.999%) with a dimeric structure, contrasting with the monomeric dihydrogen analog . The dimerization likely enhances thermal stability and reduces solubility in polar solvents compared to the more acidic dihydrogen form.

Applications: The potassium salt’s high purity makes it suitable for precision applications, such as synthesizing ruthenium-based nanomaterials or serving as a reference standard in electrochemical studies .

[Zn–Al–RuCl₅H₂O²⁻] Layered Double Hydroxide (LDH)

Synthesis and Structure :

Intercalation of [RuCl₅(H₂O)]²⁻ into a [Zn–Al–Cl] LDH matrix involves anion exchange in acidic media, which alters the Zn/Al ratio and creates a layered structure with undefined anion orientation due to interlayer water .

Electrochemical Behavior :

Cyclic voltammetry reveals that intercalated Ru(III) resists reduction, unlike its free ionic form, suggesting stabilized Ru³⁺ in the LDH framework . This property is advantageous for catalytic systems requiring redox stability.

Other Ruthenium Chloro Complexes

For instance, hexachlororuthenate lacks the aqua ligand, altering its reactivity in hydrolysis or substitution reactions.

Data Tables

Table 1: Structural and Chemical Properties

| Compound | Formula | Oxidation State | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| Dihydrogen aquapentachlororuthenate | H₂[RuCl₅(H₂O)] | +3 | 298.37 | Monomeric, acidic, 96% purity |

| Potassium aquapentachlororuthenate dimer | K₂[Ru₂Cl₁₀(H₂O)₂] | +3 | ~660* | Dimeric, high-purity (≥99.95%) |

| [Zn–Al–RuCl₅H₂O²⁻] LDH | [Zn–Al–Cl] with [RuCl₅(H₂O)]²⁻ | +3 | Variable | Layered, redox-stable Ru(III) |

*Estimated based on stoichiometry.

Table 2: Functional Comparisons

| Property | Dihydrogen Form | Potassium Dimer | LDH-Intercalated Form |

|---|---|---|---|

| Solubility | Likely water-soluble | Lower solubility | Insoluble (layered matrix) |

| Thermal Stability | Moderate | High | High (TGA-stable up to 300°C)* |

| Redox Activity | Reducible in solution | Similar to monomer | Oxidation-state stabilized |

| Primary Use | Precursor for synthesis | High-purity materials | Catalysis, electrochemical devices |

*Inferred from LDH thermal behavior .

Biological Activity

Dihydrogen aquapentachlororuthenate, often referred to as potassium aquapentachlororuthenate(III), is a coordination compound of ruthenium that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

This compound is represented by the formula . It is characterized by a ruthenium center coordinated to five chloride ions and one water molecule. The unique coordination environment contributes to its reactivity and interaction with biological systems.

The biological activity of this compound can be attributed to several mechanisms:

- Metal Ion Interaction : Ruthenium compounds can interact with various biomolecules, including proteins and nucleic acids, potentially leading to alterations in their structure and function.

- Reactive Oxygen Species (ROS) Generation : These compounds may induce oxidative stress by generating ROS, which can lead to cellular damage and apoptosis.

- Enzyme Inhibition : Ruthenium complexes have been shown to inhibit specific enzymes, impacting metabolic pathways within cells.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. Studies demonstrate its ability to inhibit the proliferation of cancer cells through:

- Induction of Apoptosis : The compound has been shown to activate caspase pathways, leading to programmed cell death in various cancer cell lines.

- Cell Cycle Arrest : It can cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing.

Table 1: Summary of Anticancer Activity Studies

Antimicrobial Activity

This compound also exhibits antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

The mechanism involves disruption of bacterial cell membranes and interference with metabolic processes.

Case Studies

-

Study on Anticancer Effects :

A study conducted on human cervical cancer cells (HeLa) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The researchers noted that the compound induced apoptosis through caspase activation and increased levels of ROS, suggesting a dual mechanism involving both oxidative stress and apoptosis pathways. -

Antimicrobial Activity Assessment :

In another study assessing antimicrobial efficacy, this compound was tested against Staphylococcus aureus. The results indicated a significant reduction in bacterial growth, attributed to the compound's ability to disrupt the bacterial cell wall integrity.

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

- Cytotoxicity : The compound has been shown to exhibit cytotoxic effects on various cancer cell lines at micromolar concentrations.

- Mechanistic Insights : Investigations into its mechanism of action revealed that it activates stress response pathways in cells, leading to enhanced apoptosis.

- Potential Therapeutic Applications : Given its promising anticancer and antimicrobial properties, this compound is being explored as a potential therapeutic agent in oncology and infectious diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.